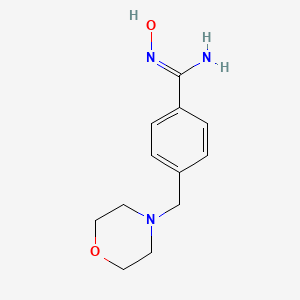

N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

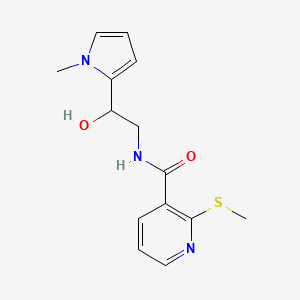

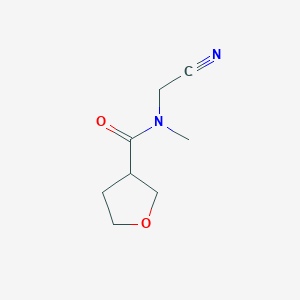

“N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide” is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide” consists of a benzene ring substituted with a morpholin-4-ylmethyl group and a carboximidamide group . The morpholin-4-ylmethyl group is attached to the benzene ring via a single bond, and the carboximidamide group is attached via a double bond .Physical And Chemical Properties Analysis

“N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide” has a molecular weight of 235.28 . The specific physical properties such as melting point, boiling point, and density are not provided in the sources I found .Wissenschaftliche Forschungsanwendungen

Anti-hyperglycemic Activity

N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide derivatives have been evaluated for their anti-hyperglycemic properties. Carboximidamides linked with a pyrimidine moiety showed a significant decrease in serum glucose levels, suggesting potential use as ameliorative agents against diabetes-induced pathological effects on blood glucose, liver, and kidney functions (Moustafa et al., 2021).

Antioxidant and Glucosidase Inhibition

A study synthesized novel benzimidazole derivatives containing a morpholine skeleton and evaluated their in vitro antioxidant activities and glucosidase inhibition potential. The results indicated very high scavenging activity and a significant inhibitory effect on α-glucosidase, surpassing the standard acarbose, suggesting these compounds could be effective for managing oxidative stress and glucose metabolism (Özil et al., 2018).

Antiproliferative Activity Against Neoplastic Cells

Research on 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives showcased anti-proliferative activities against various types of neoplastic cells, including DLA, EAC, MCF-7, and A549 cells. The compounds exhibited potent anti-mitogenic activity and induced apoptosis through caspase activation, highlighting their potential in cancer therapy (Al‐Ghorbani et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives with morpholine groups have shown effectiveness as corrosion inhibitors for steel in acidic environments. These compounds offer a protective layer on the metal surface, significantly reducing corrosion rates and presenting an industrial application in metal preservation and maintenance (Yadav et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

N'-hydroxy-4-(morpholin-4-ylmethyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-12(14-16)11-3-1-10(2-4-11)9-15-5-7-17-8-6-15/h1-4,16H,5-9H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAPHZRVDUEBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=CC=C(C=C2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxo-5-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentanoic acid](/img/structure/B2962728.png)

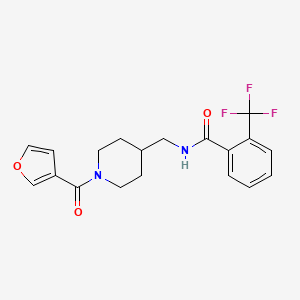

![5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2962730.png)

![3-{[1-(Prop-2-enoyl)pyrrolidin-3-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2962733.png)

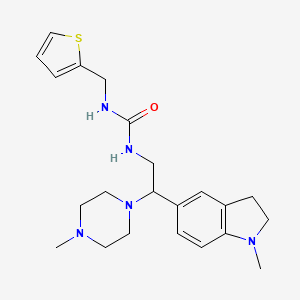

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962744.png)

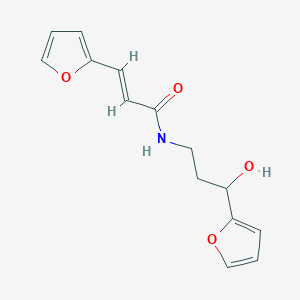

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2962745.png)